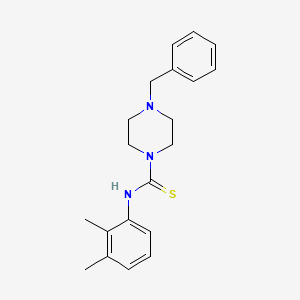![molecular formula C16H22N4O2 B4138746 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4138746.png)
2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide
描述
2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. As mentioned earlier, 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been found to inhibit the activity of the anti-apoptotic protein Bcl-2, which leads to the induction of apoptosis in cancer cells.
In addition to its effects on Bcl-2, 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has also been found to inhibit the activity of the MAO-A enzyme, which leads to an increase in the levels of neurotransmitters in the brain. This increase in neurotransmitter levels can have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects
2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been found to have a number of biochemical and physiological effects in the body. In addition to its effects on apoptosis and neurotransmitter levels, 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has also been found to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the main advantages of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of apoptosis and developing new anti-cancer drugs.
However, there are also some limitations to the use of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood, which can make it difficult to interpret the results of certain experiments.
未来方向
There are a number of future directions for the study of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide. One area of research that is particularly promising is the development of new anti-cancer drugs based on the structure of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide. By studying the mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide and its effects on apoptosis, researchers may be able to develop new drugs that are more effective and less toxic than current treatments.
Another area of research that is promising is the study of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide's effects on neurotransmitter levels in the brain. By studying these effects, researchers may be able to develop new drugs for the treatment of mood disorders and cognitive dysfunction.
Conclusion
In conclusion, 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide, or 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been found to exhibit significant anti-cancer activity, as well as positive effects on neurotransmitter levels in the brain. While there are some limitations to the use of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments, the future directions for research in this area are promising.
科学研究应用
2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide is in the field of medicinal chemistry, where it has been found to exhibit significant anti-cancer activity. 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
In addition to its anti-cancer activity, 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has also been studied for its potential applications in the field of neuroscience. 2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been found to act as a potent inhibitor of the monoamine oxidase A (MAO-A) enzyme, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and cognitive function.
属性
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-16(17-6-3-7-19-8-10-22-11-9-19)12-20-13-18-14-4-1-2-5-15(14)20/h1-2,4-5,13H,3,6-12H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZZKTRUJKHCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-fluorophenyl)-4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4138664.png)

![methyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4138673.png)
![N-[2-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4138688.png)

![ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4138706.png)
![N-(2-azepan-1-ylethyl)-N-isopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4138717.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4138730.png)
![2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol hydrochloride](/img/structure/B4138733.png)
![rel-(2R,3R)-3-[methyl(3-phenylpropyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4138739.png)
![6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138741.png)
![4-fluoro-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4138754.png)
![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)
![2-[(2-methoxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4138767.png)